molecular formula C15H22N4O2S B5986121 N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide

N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide

Cat. No.: B5986121
M. Wt: 322.4 g/mol
InChI Key: JPKIPFAQKUNVNF-UHFFFAOYSA-N
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Description

N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide, also known as MTEP, is a chemical compound that has gained significant attention in the field of neuroscience research. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability.

Mechanism of Action

N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide selectively antagonizes mGluR5 by binding to the allosteric site of the receptor, which prevents the activation of downstream signaling pathways. This leads to a decrease in neuronal excitability and synaptic plasticity, which can have therapeutic benefits in certain neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce the release of dopamine in the striatum, which has potential therapeutic benefits in addiction and Parkinson's disease. This compound has also been shown to improve cognitive deficits in preclinical models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its short half-life and potential off-target effects at high concentrations.

Future Directions

There are several future directions for N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide research, including the development of more potent and selective mGluR5 antagonists, the identification of novel therapeutic targets for this compound, and the investigation of the long-term effects of this compound on synaptic plasticity and neuronal excitability. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders should be explored.

Synthesis Methods

The synthesis of N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide involves several steps, including the reaction of 3-pyridinemethanol with 2-bromoacetyl bromide to form 3-pyridinylmethyl 2-bromoacetate, which is then reacted with 1-methylthio-2-ethylamine to form N-[2-(methylthio)ethyl]-3-pyridinylmethyl 2-bromoacetamide. The final step involves the reaction of N-[2-(methylthio)ethyl]-3-pyridinylmethyl 2-bromoacetamide with 2-(2-aminoethyl) piperazine to form this compound.

Scientific Research Applications

N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide has been extensively studied in the field of neuroscience research due to its selective antagonism of mGluR5. mGluR5 is widely distributed throughout the central nervous system and plays a critical role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. This compound has been shown to have therapeutic potential in preclinical models of these disorders, making it a promising candidate for further development.

Properties

IUPAC Name

N-(2-methylsulfanylethyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-22-8-6-17-14(20)9-13-15(21)18-5-7-19(13)11-12-3-2-4-16-10-12/h2-4,10,13H,5-9,11H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKIPFAQKUNVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)CC1C(=O)NCCN1CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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